Methenamine mandelate

Catalog No.
S535109
CAS No.
587-23-5
M.F
C14H20N4O3
M. Wt
292.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methenamine mandelate

CAS Number

587-23-5

Product Name

Methenamine mandelate

IUPAC Name

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

InChI

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2

InChI Key

UXNFIJPHRQEWRQ-UHFFFAOYSA-N

SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Methenamine mandelate; Hexydaline; Mandacon

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O

Description

The exact mass of the compound Methenamine mandelate is 292.1535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Mandelic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding the mechanisms of action against UTIs: Researchers have used methenamine mandelate in laboratory studies to investigate how it works to prevent UTIs. These studies help scientists understand the mechanisms by which the drug creates an acidic environment in the urine, which can inhibit the growth of certain bacteria. Source: National Institutes of Health: )
  • Development of new treatment strategies for UTIs: Some research has explored the use of methenamine mandelate in combination with other medications or preventative measures to combat UTIs. This research could inform the development of new treatment strategies for UTIs, particularly for patients with recurrent infections. Source: International Journal of Antimicrobial Agents:

Methenamine mandelate is a pharmaceutical compound that combines methenamine, a heterocyclic organic compound, with mandelic acid, an aromatic alpha-hydroxy acid. This compound is primarily utilized as a urinary antibacterial agent, indicated for the suppression or elimination of bacteriuria associated with conditions such as pyelonephritis and cystitis. Methenamine mandelate is available in oral form, typically as film-coated tablets containing either 500 mg or 1000 mg of the active ingredient .

The mechanism of action relies on the conversion of methenamine to formaldehyde in an acidic environment (pH < 6), which exerts bactericidal effects against both gram-positive and gram-negative bacteria. The antibacterial activity is nonspecific, making it effective against a wide range of pathogens .

Methenamine mandelate doesn't directly kill bacteria. Instead, it acts as a prodrug that requires acidic urine for activation []. In the acidic environment of the urinary tract, methenamine mandelate hydrolyzes, releasing formaldehyde, a potent bactericidal agent []. Formaldehyde disrupts essential bacterial functions, preventing their growth and proliferation []. However, it's important to note that this mechanism is only effective against bacteria susceptible to formaldehyde's action [].

  • Toxicity: Methenamine mandelate is generally well-tolerated, but side effects like stomach upset, nausea, and vomiting can occur [].
  • Flammability: Not flammable [].
  • Reactivity: Can react with strong acids and bases [].

Please Note:

  • This information is for educational purposes only and shouldn't be interpreted as medical advice. Always consult a healthcare professional before using methenamine mandelate or any other medication.

In acidic urine, methenamine undergoes hydrolysis to produce formaldehyde and ammonia:

Methenamineacidic pHFormaldehyde+Ammonia\text{Methenamine}\xrightarrow{\text{acidic pH}}\text{Formaldehyde}+\text{Ammonia}

Formaldehyde acts as a potent antibacterial agent by denaturing proteins and nucleic acids in bacteria. The effectiveness of methenamine mandelate diminishes as urine pH approaches neutrality (pH ≥ 6), where insufficient formaldehyde is released to achieve therapeutic effects .

Methenamine mandelate exhibits broad-spectrum antibacterial activity, particularly effective in acidic urine. It is primarily used for:

  • Prevention of recurrent urinary tract infections: Particularly useful in chronic cases where traditional antibiotics may be less effective.
  • Treatment of bacteriuria: Effective against various bacterial strains, although it may be less effective against urea-splitting organisms like Proteus vulgaris and certain strains of Pseudomonas aeruginosa .

Adverse effects can include gastrointestinal disturbances, skin rashes, and dysuria, though these are generally mild .

The synthesis of methenamine mandelate typically involves the reaction between methenamine and mandelic acid under controlled conditions to form the salt. This can be achieved through:

  • Neutralization Reaction: Mixing equimolar amounts of methenamine and mandelic acid in a suitable solvent.
  • Crystallization: Purifying the resulting compound through crystallization techniques to obtain the desired form.

The reaction can be summarized as follows:

Mandelic Acid+MethenamineMethenamine Mandelate\text{Mandelic Acid}+\text{Methenamine}\rightarrow \text{Methenamine Mandelate}

Methenamine mandelate is primarily used in the medical field for:

  • Urinary Antiseptic: It is prescribed for the prevention and treatment of urinary tract infections.
  • Urinary Acidification: It aids in maintaining acidic urine, which enhances its own antibacterial activity.
  • Prophylactic Therapy: Used to prevent recurrent infections in patients with a history of urinary tract issues .

Methenamine mandelate may interact with various substances that alter urine acidity or affect its metabolism:

  • Urinary Alkalinizers: Such as sodium bicarbonate or potassium citrate can reduce its efficacy by raising urine pH.
  • Antibiotics: Certain antibiotics may also interact with methenamine, necessitating careful monitoring of patient responses .
  • Vitamin C: Often recommended to acidify urine and enhance the effectiveness of methenamine mandelate.

Monitoring urine pH is essential during treatment to ensure optimal therapeutic outcomes .

Methenamine mandelate shares similarities with other compounds derived from methenamine. Below are some comparable compounds along with their unique features:

Compound NameCompositionUnique Features
Methenamine HippurateMethenamine + Hippuric AcidEffective in acidic urine; used similarly for UTIs.
Methenamine HydrochlorideMethenamine + Hydrochloric AcidMore soluble; used for similar indications but may differ in pharmacokinetics.
Methenamine SulfateMethenamine + Sulfuric AcidUsed less frequently; different solubility profile.
Methenamine CitrateMethenamine + Citric AcidMay have different pharmacological properties.

Methenamine mandelate stands out due to its specific formulation aimed at maintaining urinary acidity while providing broad-spectrum antibacterial action .

Methenamine mandelate is an organic salt compound with the molecular formula C₁₄H₂₀N₄O₃ and a molecular weight of 292.33 g/mol [1] [2] [3]. The compound is formed by the ionic association of methenamine (hexamethylenetetramine) and mandelic acid in a 1:1 stoichiometric ratio [1] [4]. The compound is registered under CAS number 587-23-5 and bears the IUPAC designation as the combination of 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane with 2-hydroxy-2-phenylacetic acid [4] [5].

The crystallographic structure exhibits methenamine mandelate as a white crystalline solid with a well-defined melting point range of 128-130°C [6] [7] [8]. The methenamine component possesses a distinctive cage-like tetrahedral structure analogous to adamantane, where four nitrogen atoms occupy the vertices and are interconnected through methylene bridges [9] [10]. This polycyclic cage architecture imparts unique three-dimensional spatial characteristics to the molecule [11] [9]. The mandelic acid component contributes an aromatic phenyl ring with an α-hydroxy carboxylic acid functional group, which forms the ionic salt through proton transfer to the basic nitrogen centers of methenamine [5].

The salt formation occurs through electrostatic interactions between the protonated methenamine cation and the mandelate anion . The crystalline lattice is stabilized by these ionic interactions along with hydrogen bonding networks involving the hydroxyl and carboxylate functionalities of the mandelic acid component [5]. The molecular geometry demonstrates that the cage structure of methenamine remains intact upon salt formation, while the mandelic acid adopts conformations that optimize intermolecular interactions within the crystal lattice [6].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of methenamine mandelate has been extensively documented for pharmaceutical quality control applications [13] [14] [15]. The ¹H NMR spectrum displays characteristic signals corresponding to both the methenamine and mandelic acid components. The methenamine moiety exhibits distinctive methylene bridge protons as a singlet, typically observed in the aliphatic region [13] [15]. The mandelic acid component contributes aromatic proton signals in the 7-8 ppm region, corresponding to the benzene ring, along with the characteristic α-hydrogen signal of the mandelic acid [13] [15].

¹³C NMR spectroscopy provides complementary structural information, with the methenamine component showing equivalent carbon environments due to its symmetric cage structure [13] [14]. The mandelic acid component displays distinct aromatic carbon signals in the 120-140 ppm region, the carboxyl carbon around 170-180 ppm, and the α-carbon bearing the hydroxyl group [13] [14]. The technique has proven particularly valuable for simultaneous quantitative determination of both components in pharmaceutical formulations [13] [15].

Fourier Transform Infrared Spectroscopy

Infrared spectroscopic analysis of methenamine mandelate reveals characteristic absorption bands that reflect the molecular structure of both components [6] [16]. The NIST Chemistry WebBook provides reference infrared spectrum data obtained using a Perkin-Elmer 21 grating instrument with potassium bromide disc sampling [6]. The spectrum was recorded as a solid state measurement with a resolution of 2 cm⁻¹ [6].

The infrared spectrum exhibits several diagnostic absorption regions characteristic of the salt structure. Strong carbonyl stretching vibrations appear around 1728 cm⁻¹, corresponding to the carboxylic acid functionality of the mandelic acid component [17]. Broad hydroxyl stretching absorptions are observed around 3342 cm⁻¹, indicative of both the α-hydroxyl group and potential hydrogen bonding interactions [17]. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methenamine cage structure appear around 2937 cm⁻¹ [17]. The spectrum also displays characteristic aromatic carbon-carbon stretching and bending modes in the fingerprint region below 1600 cm⁻¹ [6] [16].

Raman Spectroscopy

Raman spectroscopic characterization provides complementary vibrational information to infrared spectroscopy, particularly useful for studying symmetric vibrations and aromatic ring systems [18]. The technique has demonstrated effectiveness in identifying methenamine-containing compounds and their structural characteristics [18]. Key Raman bands for methenamine mandelate would be expected to include carbon-carbon stretching vibrations of the methenamine cage structure, aromatic ring breathing modes from the mandelic acid phenyl group, and symmetric stretching vibrations of the carboxylate functionality [18].

The Raman spectrum provides enhanced sensitivity for aromatic ring vibrations compared to infrared spectroscopy, making it particularly valuable for characterizing the mandelic acid component [18]. The technique also offers advantages for solid-state analysis without extensive sample preparation requirements [18]. Advanced Raman techniques utilizing orbital raster scanning technology have shown capability for analyzing complex organic structures and can provide detailed structural fingerprints for pharmaceutical identification [18].

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of methenamine mandelate demonstrate remarkable thermal stability under normal storage and handling conditions [19] [20]. The compound exhibits a well-defined melting point range of 128-130°C, indicating good crystalline purity and structural integrity [6] [7] [8]. This melting point serves as a critical quality control parameter for pharmaceutical applications and confirms the formation of the desired salt complex [7] [8].

Thermal stability studies indicate that methenamine mandelate remains stable when stored under controlled room temperature conditions, specifically between 15-30°C [19] [21] [22]. The compound demonstrates a flash point of 250°C (closed cup method), indicating relatively low flammability risk under normal handling conditions [23] [7]. Storage recommendations specify preservation in well-closed containers at controlled room temperature to maintain chemical stability and prevent degradation [19] [21] [22].

The thermal decomposition behavior of methenamine mandelate involves the breakdown of the salt complex at elevated temperatures, leading to the formation of constituent degradation products [5] [22]. Under acidic conditions, the methenamine component undergoes hydrolytic cleavage to generate formaldehyde and ammonia, which represents the basis for its therapeutic activity [5] [22]. This pH-dependent decomposition is thermodynamically favorable under acidic conditions (pH ≤ 5.5) and represents the fundamental mechanism of action for the compound [5] [21] [22].

Stability analysis reveals that methenamine mandelate maintains its chemical integrity under normal atmospheric conditions but requires protection from excessive moisture and extreme temperatures [19] [20]. The compound does not exhibit significant photosensitivity or oxidative degradation under typical storage conditions [20]. Long-term stability studies support shelf-life determinations for pharmaceutical formulations, with the compound maintaining potency and purity when stored according to recommended conditions [19] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

292.15354051 g/mol

Monoisotopic Mass

292.15354051 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

695N30CINR

Pharmacology

Methenamine Mandelate is an organic salt containing a one to one ratio of methenamine, a heterocyclic organic compound, and mandelic acid, an aromatic alpha hydroxy acid, used in the treatment of urinary tract infections.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

6754-75-2
587-23-5

Wikipedia

Methenamine mandelate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Zhang L, Hao W, Xu L, Gao Y, Wang X, Zhu D, Chen Z, Zhang X, Chen H, Mei L. A pH-sensitive methenamine mandelate-loaded nanoparticle induces DNA damage and apoptosis of cancer cells. Acta Biomater. 2017 Oct 15;62:246-256. doi: 10.1016/j.actbio.2017.08.019. Epub 2017 Aug 16. PubMed PMID: 28822844.
2: Sardar A, Basireddy SR, Navaz A, Singh M, Kabra V. Comparative Evaluation of Fosfomycin Activity with other Antimicrobial Agents against E.coli Isolates from Urinary Tract Infections. J Clin Diagn Res. 2017 Feb;11(2):DC26-DC29. doi: 10.7860/JCDR/2017/23644.9440. Epub 2017 Feb 1. PubMed PMID: 28384863; PubMed Central PMCID: PMC5376875.
3: Lo TS, Hammer KD, Zegarra M, Cho WC. Methenamine: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era. Expert Rev Anti Infect Ther. 2014 May;12(5):549-54. doi: 10.1586/14787210.2014.904202. Epub 2014 Apr 1. Review. PubMed PMID: 24689705.
4: Pavitrapok C, Williams DA. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. J Pharm Biomed Anal. 2006 Mar 18;40(5):1243-8. Epub 2005 Nov 17. PubMed PMID: 16298099.
5: Seidel AC, Miranda F Jr, Juliano Y, Novo NF, dos Santos JH, de Souza DF. Prevalence of varicose veins and venous anatomy in patients without truncal saphenous reflux. Eur J Vasc Endovasc Surg. 2004 Oct;28(4):387-90. PubMed PMID: 15350560.
6: Strom JG Jr, Jun HW. Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde. Biopharm Drug Dispos. 1993 Jan;14(1):61-9. PubMed PMID: 8427945.
7: Recurrent bacteriuria: 1. Prior therapy. Hosp Pract (Off Ed). 1989 Jan 30;24(1A):18. PubMed PMID: 2492288.
8: Jeantet A, Thea A, Ferrando U, Gaido M, Rotunno M, Martini PF, Vercellone A. Infectious nephrolithiasis: results of treatment with methenamine mandelate. Contrib Nephrol. 1987;58:233-5. PubMed PMID: 3691135.
9: Horcicková M, Prát V, Hatala M, Nezádalová E, Milotová Z. [Methenamine hippurate VUFB and mandelamine VUFB in the prevention of recurrent dysuria in women]. Cas Lek Cesk. 1986 Jul 4;125(27):849-53. Czech. PubMed PMID: 3731221.
10: Kevorkian CG, Merritt JL, Ilstrup DM. Methenamine mandelate with acidification: an effective urinary antiseptic in patients with neurogenic bladder. Mayo Clin Proc. 1984 Aug;59(8):523-9. PubMed PMID: 6379319.
11: Devenport JK, Swenson JR, Dukes GE Jr, Sonsalla PK. Formaldehyde generation from methenamine salts in spinal cord injury. Arch Phys Med Rehabil. 1984 May;65(5):257-9. PubMed PMID: 6712452.
12: Krebs M, Halvorsen RB, Fishman IJ, Santos-Mendoza N. Prevention of urinary tract infection during intermittent catheterization. J Urol. 1984 Jan;131(1):82-5. PubMed PMID: 6690753.
13: Kwieciński R, Jaworska-Wieczorek J. [Evaluation of various urine-acidifying agents]. Wiad Lek. 1983 Nov 15;36(22):1851-4. Polish. PubMed PMID: 6675290.
14: Lamid S. Ascorbic acid and methenamine mandelate on the urinary pH of spinal cord injury patients. J Urol. 1983 Apr;129(4):845-6. PubMed PMID: 6842722.
15: Nahata MC, Cummins BA, McLeod DC, Schondelmeyer SW, Butler R. Effect of urinary acidifiers on formaldehyde concentration and efficacy with methenamine therapy. Eur J Clin Pharmacol. 1982;22(3):281-4. PubMed PMID: 7106162.
16: Gollamudi R, Straughn AB, Meyer MC. Urinary excretion of methenamine and formaldehyde: evaluation of 10 methenamine products in humans. J Pharm Sci. 1981 Jun;70(6):596-9. PubMed PMID: 7252798.
17: Nahata MC, Cummins BA, McLeod DC, Butler R. Predictability of methenamine efficacy based on type of urinary pathogen and pH. J Am Geriatr Soc. 1981 May;29(5):236-9. PubMed PMID: 7014695.
18: Liang DS, Ballou J. Long term catheter care with infected urine. R I Med J. 1981 Mar;64(3):153-5. PubMed PMID: 6939057.
19: Davis JW, Hanna BA. Antimicrobial susceptibility of Ureaplasma urealyticum. J Clin Microbiol. 1981 Feb;13(2):320-5. PubMed PMID: 7204548; PubMed Central PMCID: PMC273784.
20: Greenwood D, Slack RC. The antibacterial activity of hexamine (methenamine), hexamine hippurate and hexamine mandelate. Infection. 1981;9(5):223-7. PubMed PMID: 7028634.

Explore Compound Types